3-Acetyl-1-methylpyrrolidin-2-one
Overview
Description
3-Acetyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidine family. It is a member of the class of pyrrolidine-2-ones .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Acetyl-1-methylpyrrolidin-2-one includes a five-membered pyrrolidine ring. The molecule contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, are often involved in various chemical reactions. For instance, one study reported the reaction of a compound with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one .Scientific Research Applications
Chemical Transformations and Synthesis
- 3-Acetyl-1-methylpyrrolidin-2-one is involved in novel chemical transformations. For example, it is used in the synthesis of 3-aminopyrrolidines through reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to new formal syntheses of antipsychotic drugs like emonapride (D'hooghe, Aelterman, & de Kimpe, 2009).
- It also finds application in calorimetric and computational studies, particularly in the study of isomers like 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole, providing insights into their thermodynamic stability (Ribeiro da Silva & Santos, 2010).
Medicinal Chemistry
- In medicinal chemistry, this compound is significant in the development of bromodomain inhibitors. Studies have shown that N-methylpyrrolidone derivatives, including 3-acetyl-1-methylpyrrolidine, can act as mimetics of acetyl-lysine, an important target in bromodomain inhibition (Hilton-Proctor et al., 2020).
Ionic Liquids and Organic Synthesis
- It plays a role in the formation of ionic liquids, like N-methylpyrrolidine-acetic acid mixtures, which are useful in various fields, including electrochemistry and green chemistry (Johansson et al., 2008).
- Furthermore, 3-acetyl-1-methylpyrrolidin-2-one derivatives are utilized in organic synthesis as part of complex reactions, such as in the synthesis of novel cationic surfactants for corrosion inhibition in oil and gas applications (Hegazy et al., 2016).
Biomolecular Studies
- In biomolecular studies, derivatives of 3-acetyl-1-methylpyrrolidin-2-one have been implicated in the augmentation of nutritional contents and plant defense mechanisms, showing significant impact on elevating vitamins and physiological parameters (Ahmad et al., 2020).
Future Directions
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, have significant potential in drug discovery due to their versatile scaffold, which is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-acetyl-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBNSZXDRIQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methylpyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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